molecular formula C27H41ClN2O7 B584270 (Desphenyl)cyclohexyl moexepril hydrochloride CAS No. 1356019-89-0

(Desphenyl)cyclohexyl moexepril hydrochloride

Cat. No. B584270
CAS RN: 1356019-89-0
M. Wt: 541.082
InChI Key: UTHZRYWNZSWSDS-JKVLGAQCSA-N
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Description

“(Desphenyl)cyclohexyl moexepril hydrochloride” is a compound with the molecular formula C27H40N2O7.ClH and a molecular weight of 541.077 . It is related to moexipril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension .


Synthesis Analysis

Moexipril is available as a prodrug moexipril hydrochloride, and is metabolized in the liver to form the pharmacologically active compound moexiprilat. The formation of moexiprilat is caused by the hydrolysis of an ethyl ester group .


Molecular Structure Analysis

The molecular structure of “(Desphenyl)cyclohexyl moexepril hydrochloride” is complex, with absolute stereochemistry . More detailed structural information may be available in specialized chemical databases or scientific literature.


Chemical Reactions Analysis

As a prodrug, moexipril undergoes metabolic reactions in the liver to form the active compound, moexiprilat. This transformation involves the hydrolysis of an ethyl ester group .

Mechanism of Action

Moexipril, and by extension “(Desphenyl)cyclohexyl moexepril hydrochloride”, works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in lower levels of angiotensin II, causing an increase in plasma renin activity and a reduction in aldosterone secretion .

properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZRYWNZSWSDS-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356019-89-0
Record name (Desphenyl)cyclohexyl moexepril hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DESPHENYL)CYCLOHEXYL MOEXEPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP061854VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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